Multi-Target Enzyme Inhibition Profile vs. Clinical Aromatase Inhibitor Letrozole
2-Imidazol-1-yl-1-(4-nitrophenyl)ethanone inhibits human aromatase (CYP19A1) with an IC50 of 190 nM, as measured after 30 min incubation with NADP+ pre-treatment [1]. This potency is approximately 6-fold weaker than the clinical aromatase inhibitor letrozole (IC50 = 32 nM) when compared across studies [2]. However, the compound simultaneously displays measurable inhibition of heme oxygenase-1 (HO-1, IC50 = 2,500 nM), heme oxygenase-2 (HO-2, IC50 = 100,000 nM), and neuronal nitric oxide synthase (nNOS, Ki = 105,000 nM), a multi-target spectrum not exhibited by letrozole [1][3].
| Evidence Dimension | Inhibitory potency against human aromatase and selectivity across related enzymes |
|---|---|
| Target Compound Data | Aromatase IC50 = 190 nM; HO-1 IC50 = 2,500 nM; HO-2 IC50 = 100,000 nM; nNOS Ki = 105,000 nM |
| Comparator Or Baseline | Letrozole: Aromatase IC50 = 32 nM; no reported HO-1/HO-2/nNOS inhibition at comparable concentrations |
| Quantified Difference | ~6-fold weaker aromatase inhibition than letrozole, but unique multi-target enzyme engagement profile |
| Conditions | Aromatase: human recombinant, NADP+ preincubation, 30 min (Bioorg Med Chem 18:5352-66, 2010). HO-1/HO-2: Sprague-Dawley rat spleen/brain microsomes, bilirubin formation assay, 60 min (Bioorg Med Chem 21:5145-53, 2013). nNOS: rat recombinant expressed in Sf9 cells, oxyhemoglobin-to-methemoglobin conversion assay. |
Why This Matters
For discovery programs requiring simultaneous modulation of aromatase and heme oxygenase pathways, this compound offers a multi-target starting point that selective clinical aromatase inhibitors do not provide.
- [1] BindingDB Entry BDBM50240895 (Aromatase IC50 = 190 nM, curated from ChEMBL; Bioorg Med Chem 18:5352-66, 2010). http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50240895 View Source
- [2] PMC Table 2: IC50 Values of Compounds. Aromatase IC50 of letrozole = 0.032 µM (32 nM). https://pmc.ncbi.nlm.nih.gov/ (specific article context: non-steroidal aromatase inhibitors). View Source
- [3] Salerno L, et al. Evaluation of novel aryloxyalkyl derivatives of imidazole and 1,2,4-triazole as heme oxygenase-1 (HO-1) inhibitors and their antitumor properties. Bioorg Med Chem. 2013 Sep 1;21(17):5145-53. doi: 10.1016/j.bmc.2013.06.040. PMID: 23867390. View Source
